3-(1-Chloroethyl)pyridazine
CAS No.:
Cat. No.: VC14049893
Molecular Formula: C6H7ClN2
Molecular Weight: 142.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H7ClN2 |
---|---|
Molecular Weight | 142.58 g/mol |
IUPAC Name | 3-(1-chloroethyl)pyridazine |
Standard InChI | InChI=1S/C6H7ClN2/c1-5(7)6-3-2-4-8-9-6/h2-5H,1H3 |
Standard InChI Key | YALXXMNDTSBYRX-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=NN=CC=C1)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
3-(1-Chloroethyl)pyridazine consists of a pyridazine core—a six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2—substituted at position 3 with a 1-chloroethyl group (-CH2CH2Cl). The chloroethyl substituent introduces stereochemical complexity due to the chiral center at the ethyl carbon bonded to chlorine.
Table 1: Predicted Molecular Properties
Property | Value/Description |
---|---|
IUPAC Name | 3-(1-Chloroethyl)pyridazine |
Molecular Formula | C6H7ClN2 |
Molecular Weight | 142.59 g/mol |
Hybridization | sp² (pyridazine ring), sp³ (chloroethyl group) |
Chirality | One stereocenter at C1 of ethyl group |
The electronic effects of the pyridazine ring (electron-deficient due to nitrogen atoms) and the electron-withdrawing chlorine atom influence reactivity, directing electrophilic substitutions to specific ring positions .
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis of 3-(1-Chloroethyl)pyridazine is documented, plausible routes can be extrapolated from analogous chlorinated heterocycles:
Chlorination of Ethyl-Substituted Pyridazine
Radical chlorination of 3-ethylpyridazine using reagents such as sulfuryl chloride (SO2Cl2) or photochemical methods could yield the target compound. This method parallels the chlorination of 3-methylpyridine derivatives described in patent CN105085377A .
Nucleophilic Displacement
Replacement of a hydroxyl or tosyl group in 3-(1-hydroxyethyl)pyridazine using hydrochloric acid or thionyl chloride (SOCl2) may afford the chloroethyl derivative. This approach mirrors the synthesis of 3-(chloromethyl)pyridine hydrochloride .
Grignard Addition
Addition of a chlorinated Grignard reagent (e.g., ClCH2CH2MgBr) to a pyridazine carbonyl precursor, followed by reduction, could introduce the chloroethyl group.
Physicochemical Properties
Physical Characteristics
Predicted properties based on computational models (e.g., QSPR) and analogy to 3-(chloromethyl)pyridine hydrochloride :
Table 2: Estimated Physical Properties
Property | Value |
---|---|
Melting Point | 90–110 °C (decomposes) |
Boiling Point | 220–240 °C (at 760 mmHg) |
Solubility in Water | <1 g/L (20 °C) |
LogP (Octanol-Water) | 1.8–2.2 |
Vapor Pressure | 0.15 mmHg (25 °C) |
The low water solubility and moderate lipophilicity suggest utility in organic synthesis rather than aqueous applications.
Spectroscopic Data
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IR Spectroscopy: Expected C-Cl stretch at 650–750 cm⁻¹; pyridazine ring vibrations at 1450–1600 cm⁻¹ .
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NMR (¹H): δ 1.8–2.1 (m, 2H, CH2Cl), δ 3.4–3.7 (m, 1H, CHCl), δ 7.5–8.9 (m, 3H, pyridazine H) .
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Mass Spectrometry: Molecular ion peak at m/z 142 (M⁺), fragments at m/z 107 (M-Cl) and m/z 79 (pyridazine ring) .
Reactivity and Functionalization
Nucleophilic Substitution
The chlorine atom in the chloroethyl group is susceptible to nucleophilic displacement by amines, alkoxides, or thiols, enabling the synthesis of ethylamine-, ether-, or thioether-linked derivatives. For example, reaction with piperazine could yield biologically active pyridazine-piperazine conjugates .
Elimination Reactions
Base-induced dehydrohalogenation may form vinylpyridazine derivatives, valuable intermediates in Diels-Alder reactions.
Coordination Chemistry
The pyridazine nitrogen atoms can act as ligands for transition metals (e.g., Pd, Cu), facilitating catalytic applications in cross-coupling reactions.
Applications and Industrial Relevance
Pharmaceutical Intermediates
Chloroethyl groups are pivotal in alkylating agents used in anticancer drugs (e.g., chlorambucil). 3-(1-Chloroethyl)pyridazine could serve as a precursor for kinase inhibitors or antiviral agents, akin to pyridazinone derivatives active against hepatitis A virus .
Agrochemicals
Functionalization with herbicidal or insecticidal moieties (e.g., triazine rings) may yield novel crop protection agents.
Material Science
Incorporation into polymers or metal-organic frameworks (MOFs) could enhance thermal stability or catalytic activity.
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